molecular formula C29H38N4O9 B12745558 1-(3-Diethylaminopropyl)amino-4,5-dimethyl-8-methoxy-5H-pyrido(4,3-b)indole dimaleate CAS No. 111380-27-9

1-(3-Diethylaminopropyl)amino-4,5-dimethyl-8-methoxy-5H-pyrido(4,3-b)indole dimaleate

Cat. No.: B12745558
CAS No.: 111380-27-9
M. Wt: 586.6 g/mol
InChI Key: HYXYYTNQAWSPKF-LVEZLNDCSA-N
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Description

1-(3-Diethylaminopropyl)amino-4,5-dimethyl-8-methoxy-5H-pyrido(4,3-b)indole dimaleate is a complex organic compound belonging to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Diethylaminopropyl)amino-4,5-dimethyl-8-methoxy-5H-pyrido(4,3-b)indole dimaleate typically involves multiple steps, starting from readily available starting materials. The Fischer indole synthesis is a common method used to construct the indole ring system. This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reaction. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Diethylaminopropyl)amino-4,5-dimethyl-8-methoxy-5H-pyrido(4,3-b)indole dimaleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Diethylaminopropyl)amino-4,5-dimethyl-8-methoxy-5H-pyrido(4,3-b)indole dimaleate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Diethylaminopropyl)amino-4,5-dimethyl-8-methoxy-5H-pyrido(4,3-b)indole dimaleate involves its interaction with specific molecular targets in the body. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Diethylaminopropyl)amino-4,5-dimethyl-8-methoxy-5H-pyrido(4,3-b)indole dimaleate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

111380-27-9

Molecular Formula

C29H38N4O9

Molecular Weight

586.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N',N'-diethyl-N-(8-methoxy-4,5-dimethylpyrido[4,3-b]indol-1-yl)propane-1,3-diamine

InChI

InChI=1S/C21H30N4O.2C4H4O4/c1-6-25(7-2)12-8-11-22-21-19-17-13-16(26-5)9-10-18(17)24(4)20(19)15(3)14-23-21;2*5-3(6)1-2-4(7)8/h9-10,13-14H,6-8,11-12H2,1-5H3,(H,22,23);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

HYXYYTNQAWSPKF-LVEZLNDCSA-N

Isomeric SMILES

CCN(CCCNC1=NC=C(C2=C1C3=C(N2C)C=CC(=C3)OC)C)CC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCN(CC)CCCNC1=NC=C(C2=C1C3=C(N2C)C=CC(=C3)OC)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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